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Abstract: 2,6-Dichloro-3-nitrophenylboronic acid is a specialized synthetic building block

whose utility in organic synthesis, particularly in the construction of complex biaryl structures, is

predicated on the unique electronic and steric properties conferred by its substituents. The

presence of two ortho-chloro groups creates significant steric hindrance around the boronic

acid moiety, while these and the meta-nitro group act as strong electron-withdrawing groups,

modulating the reactivity of the phenyl ring. This guide provides a comprehensive overview of

the known and inferred chemical properties of this reagent, an analysis of its reactivity profile,

and a representative, field-tested protocol for its application in sterically demanding Suzuki-

Miyaura cross-coupling reactions.

Disclaimer:2,6-Dichloro-3-nitrophenylboronic acid (CAS No. 1072946-37-2) is a specialized

reagent with limited characterization in peer-reviewed literature. This guide has been

constructed by synthesizing data from commercial suppliers with established principles of

physical organic chemistry and reaction mechanisms derived from structurally analogous

compounds. The experimental protocols provided are representative and may require

optimization for specific applications.
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Core Chemical and Physical Properties
2,6-Dichloro-3-nitrophenylboronic acid is a solid at room temperature, typically appearing as

a white to light yellow crystalline powder. Its core properties are summarized below.

Property Value Source(s)

CAS Number 1072946-37-2 [1]

Molecular Formula C₆H₄BCl₂NO₄ [1]

Molecular Weight 235.82 g/mol Calculated

Physical Form Solid, Crystalline Powder [1]

Storage Temperature 2-8°C, Inert Atmosphere [1]

Purity Typically ≥97% [1]

Synthesis and Spectroscopic Characterization
General Synthesis Route
While specific literature on the synthesis of 2,6-dichloro-3-nitrophenylboronic acid is scarce,

substituted phenylboronic acids are commonly prepared via the reaction of a Grignard reagent

with a trialkyl borate, followed by acidic hydrolysis.[2] The logical precursor would be 1,2,3-

trichloro-4-nitrobenzene or a related polyhalogenated nitroaromatic.

The general workflow is as follows:

Grignard Formation: Reaction of the corresponding aryl halide (e.g., 2,6-dichloro-3-nitro-1-

bromobenzene) with magnesium metal in an ethereal solvent like THF to form the

arylmagnesium halide.

Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or

triisopropyl borate) at low temperatures (-78 to 0 °C).[2]

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final

boronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1393158?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.benchchem.com/product/b1393158?utm_src=pdf-body
https://patents.google.com/patent/US6576789B1/en
https://patents.google.com/patent/US6576789B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A palladium-catalyzed borylation of the corresponding aryl chloride using a diboron reagent like

bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄) presents a more modern and

functional-group-tolerant alternative.[3][4]

Predicted Spectroscopic Data
No publicly available spectra for 2,6-dichloro-3-nitrophenylboronic acid have been identified.

However, based on its structure and established principles of NMR spectroscopy, the following

characteristics can be predicted.[5]

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic

region, corresponding to the two protons on the phenyl ring.

H-4 and H-5: These two protons are adjacent to each other and would appear as two

doublets due to ortho-coupling (³J ≈ 8-9 Hz).

The electron-withdrawing effects of the nitro and chloro groups will shift these signals

downfield, likely in the range of 7.5-8.5 ppm. The proton ortho to the nitro group (H-4) would

likely be the most downfield.

The B(OH)₂ protons are often broad and may exchange with residual water in the solvent,

appearing as a broad singlet anywhere from ~4 to 12 ppm, or may not be observed at all.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six

distinct signals for the six aromatic carbons.

C-B Bond: The carbon atom directly attached to the boron (C-1) is often broad or of low

intensity in ¹³C NMR spectra and its chemical shift is difficult to predict precisely but will be

significantly influenced by the boron atom.

Substituted Carbons: The carbons bearing the chloro (C-2, C-6) and nitro (C-3) groups will

have their chemical shifts influenced by these electronegative substituents.

Protonated Carbons: The two carbons bearing protons (C-4, C-5) will appear as sharp

signals in the typical aromatic region (~120-140 ppm).

Reactivity and Mechanistic Considerations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3075417/
https://pubs.acs.org/doi/abs/10.1021/ja1089759
https://www.benchchem.com/product/b1393158?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectroscopy_of_2_Nitrophenylboronic_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chemical behavior of 2,6-dichloro-3-nitrophenylboronic acid is dominated by the

interplay of steric and electronic effects.

Electronic Effects
The phenyl ring is rendered highly electron-deficient by three potent electron-withdrawing

groups: two chloro atoms and one nitro group.

Effect on Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura reaction, electron-

withdrawing groups on the boronic acid partner are known to slow down the crucial

transmetalation step of the catalytic cycle.[6] This is because transmetalation is facilitated by

a more nucleophilic organic group on the boron atom. Therefore, more forcing conditions

(higher temperature, stronger base, or more active catalyst) may be required for efficient

coupling compared to electron-rich or neutral arylboronic acids.[7]

Steric Effects
The two chlorine atoms in the ortho positions to the boronic acid group create significant steric

hindrance.

Causality in Catalyst Selection: This steric bulk impedes the approach of the palladium

complex to the boron center for transmetalation.[8][9] Standard catalysts like

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove inefficient.[10] The solution

is to employ palladium catalysts bearing bulky, electron-rich phosphine ligands, such as the

Buchwald-type ligands (e.g., XPhos, SPhos).[11][12] These ligands promote the formation of

a coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species, which is less

sterically demanding and more readily undergoes the oxidative addition and transmetalation

steps required for coupling hindered partners.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1393158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39188215/
https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling
https://pubs.rsc.org/en/content/getauthorversionpdf/c4qo00024b
https://pubs.rsc.org/en/content/articlelanding/2014/qo/c4qo00024b
http://www.diva-portal.org/smash/get/diva2:796963/FULLTEXT01.pdf
https://www.sigmaaldrich.com/DE/de/technical-documents/technical-article/chemistry-and-synthesis/cross-coupling/buchwald-ligands
https://pmc.ncbi.nlm.nih.gov/articles/PMC2645945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2645945/
https://pubmed.ncbi.nlm.nih.gov/23296637/
https://www.benchchem.com/product/b1393158?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- PMC [pmc.ncbi.nlm.nih.gov]

2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google
Patents [patents.google.com]

3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified
Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. benchchem.com [benchchem.com]

6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. pubs.rsc.org [pubs.rsc.org]

9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers
(RSC Publishing) [pubs.rsc.org]

10. diva-portal.org [diva-portal.org]

11. Buchwald Phosphine Ligands [sigmaaldrich.com]

12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl
Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2,6-Dichloro-3-nitrophenylboronic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393158#2-6-dichloro-3-nitrophenylboronic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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